molecular formula C19H19ClN2O2 B2521349 4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one CAS No. 852712-88-0

4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one

Cat. No.: B2521349
CAS No.: 852712-88-0
M. Wt: 342.82
InChI Key: MJWMFWVUKXTLOR-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
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Scientific Research Applications

Crystal Structural Analysis

The study of crystal structures of isomeric quinoline derivatives highlights the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in determining the properties of these compounds. Such structural analysis is crucial for understanding the interaction mechanisms and designing new materials with desired physical and chemical properties (de Souza et al., 2015).

Synthetic Methodologies

Research into the synthesis of quinoline and oxazoloquinoline derivatives provides a foundation for developing new synthetic routes. These methods are essential for the production of compounds with potential therapeutic or material applications, as seen in the facile synthesis of dihydro-oxazolo[2,3-b]quinazolin-ones (Chern et al., 1988).

Antihistaminic Activity

The design and synthesis of quinazolin-5(4H)-ones derivatives have shown significant H1-antihistaminic activity. This discovery opens up new avenues for the development of antihistaminic drugs with improved efficacy and reduced side effects (Gobinath et al., 2015).

Analgesic, Anti-inflammatory, Anti-oxidant, and Anti-microbial Activities

The synthesis of nucleosides analogues derived from pyrimido[4,5-b]quinolines has shown promising results in analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. These findings suggest potential pharmaceutical applications of such compounds (El-Gazzar et al., 2009).

Molecular Structure and Spectroscopic Characterization

DFT and TD-DFT/PCM calculations on quinoline derivatives have provided detailed insights into their molecular structure, spectroscopic characteristics, and potential as NLO materials. This research aids in understanding the electronic properties and reactivity of such compounds (Wazzan et al., 2016).

Safety and Hazards

The safety and hazards associated with quinolones and oxazoles depend on their specific structures and uses. Some quinolones are used as antibiotics and are generally safe for use in humans, but they can cause side effects in some cases .

Properties

IUPAC Name

4-(2-chlorophenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-10-15-16(11-6-4-5-7-12(11)20)17-13(21-18(15)24-22-10)8-19(2,3)9-14(17)23/h4-7,16,21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWMFWVUKXTLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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